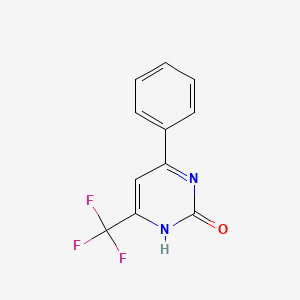

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQSFWKOCNZPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phenyl Group Rotation:the Single C C Bond Connecting the Phenyl Ring to the Pyrimidine Ring Acts As a Rotational Axis. the Rotation Around This Bond is Not Free and is Subject to Steric Hindrance Between the Ortho Hydrogens of the Phenyl Ring and the Adjacent Atoms on the Pyrimidine Ring. This Gives Rise to a Potential Energy Surface Where Specific Conformations Are More Stable Than Others.researchgate.net

The energy landscape can be described by the dihedral angle (τ) between the planes of the two rings.

A fully planar conformation (τ = 0° or 180°) is likely to be an energetically unfavorable, high-energy transition state due to maximum steric repulsion.

A non-planar or twisted conformation , where the phenyl ring is rotated out of the plane of the pyrimidine (B1678525) ring, represents the most probable low-energy ground state. Computational studies on analogous 2,4,6-trisubstituted aromatic systems suggest that these rotational barriers are relatively low, allowing for dynamic interchange between equivalent twisted conformations at room temperature. researchgate.netmdpi.com

Tautomerism:the 2 Hydroxypyrimidine Moiety of the Molecule Can Exist in Equilibrium Between Two Tautomeric Forms: the Aromatic Alcohol Enol Form and the Non Aromatic Amide Keto or Lactam Form.acs.orgnih.govthis Prototropic Tautomerism Involves the Migration of a Proton Between the Oxygen and a Ring Nitrogen Atom.wuxibiology.comaip.org

Enol Form: 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol

Keto Form: 4-Phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one

Theoretical and experimental studies on 2-hydroxypyrimidine (B189755) itself indicate that the tautomeric equilibrium is highly sensitive to the environment (gas phase vs. solvent). acs.orgwuxibiology.com While the hydroxy (enol) form is often favored in the gas phase, the keto form can be significantly stabilized in polar solvents. acs.orgwuxibiology.com The specific equilibrium for this compound would be influenced by the electronic effects of the phenyl and trifluoromethyl substituents. Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to calculate the relative energies of these tautomers and the energy barrier for their interconversion, providing a detailed map of the compound's energy landscape. mdpi.com

| Conformational Parameter | Description | Expected State |

|---|---|---|

| Phenyl-Pyrimidine Dihedral Angle (τ) | Rotation of the phenyl ring relative to the pyrimidine (B1678525) ring. | Non-planar (twisted) conformation is the likely energy minimum. |

| Tautomerism | Equilibrium between the -ol (enol) and -one (keto) forms. | Equilibrium is environment-dependent; both forms are accessible. |

Advanced Structural Elucidation and Conformational Analysis of 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol, with a molecular formula of C₁₁H₇F₃N₂O, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, often within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other potential isomers.

The analysis is commonly performed in positive ion mode, where the molecule is protonated to form the molecular ion [M+H]⁺. The precise mass of this ion provides the basis for elemental composition confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₃N₂O |

| Theoretical Exact Mass (Monoisotopic) | 240.05104 u |

| Theoretical m/z of [M+H]⁺ | 241.05887 u |

Beyond determining the elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the compound's structure through controlled fragmentation. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pathway can be predicted based on its chemical structure. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways, initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. sphinxsai.comresearchgate.netsapub.org

Key predictable fragmentation pathways include:

Loss of the Trifluoromethyl Group: A common fragmentation route for trifluoromethyl-containing compounds is the cleavage of the C-CF₃ bond, leading to the loss of a CF₃ radical.

Phenyl Group Fragmentation: The phenyl ring can be lost as a neutral C₆H₅ radical or undergo fragmentation itself.

Pyrimidine (B1678525) Ring Cleavage: The heterocyclic pyrimidine ring can undergo retro-Diels-Alder (RDA) reactions or other complex ring-opening and cleavage mechanisms, which are characteristic of pyrimidine derivatives. sphinxsai.comresearchgate.net

| Plausible Fragment Ion (Formula) | Theoretical m/z | Description of Neutral Loss |

|---|---|---|

| [C₁₀H₇N₂O]⁺ | 171.05582 | Loss of trifluoromethyl radical (•CF₃) |

| [C₅H₃F₃N₂O]⁺ | 164.01974 | Loss of phenyl radical (•C₆H₅) |

| [C₆H₅]⁺ | 77.03913 | Phenyl cation |

| [C₄H₂F₃N]⁺ | 117.01393 | Fragment from pyrimidine ring cleavage |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. researchgate.netsaschirality.org The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light and is exquisitely sensitive to the three-dimensional or stereochemical structure of chiral molecules. saschirality.org

A molecule is considered chiral if it is non-superimposable on its mirror image. The parent compound, this compound, is achiral. It lacks any stereocenters (such as an asymmetric carbon atom) and does not possess any other elements of chirality like axial, planar, or helical chirality. As a result, a sample of pure this compound will not rotate the plane of polarized light nor will it exhibit a Circular Dichroism signal. aip.org

Therefore, chiroptical spectroscopy is not applicable for the structural analysis of this compound itself. However, this technique would become highly relevant for the stereochemical investigation of any chiral derivatives of this compound. If, for example, a chiral substituent were introduced onto the phenyl or pyrimidine ring, the resulting enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the study of their absolute configuration.

Conformational Dynamics and Energy Landscape Studies

The conformational landscape of this compound is primarily defined by two key structural features: the rotational orientation of the phenyl group relative to the pyrimidine ring and the potential for tautomerism involving the 2-ol group.

Chemical Reactivity and Derivatization Strategies of 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol

Reactivity at the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring in 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is significantly influenced by the presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This electronic profile dictates its behavior in substitution, oxidation, and reduction reactions.

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution. wikipedia.org This characteristic is further intensified by the trifluoromethyl group, which deactivates the ring. Consequently, electrophilic attack, typically at the C-5 position, is highly unfavorable and requires harsh conditions, often leading to low yields or no reaction. youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation directly on the pyrimidine core of this compound are not common synthetic routes. growingscience.comlibretexts.org

Conversely, nucleophilic aromatic substitution is a characteristic reaction of pyrimidine chemistry, but it generally requires the presence of a good leaving group, such as a halogen, at the position of attack (typically C-2, C-4, or C-6). stackexchange.comrsc.orgnih.gov In the parent molecule, this compound, the pyrimidine core itself lacks such a leaving group. Therefore, direct nucleophilic substitution on the ring is not a primary reaction pathway. The main site for nucleophilic attack is the C-2 position after the hydroxyl group is converted into a more effective leaving group, a strategy discussed in section 4.2.2.

Oxidation and Reduction Pathways

The oxidation and reduction of the pyrimidine ring are important in both metabolic and synthetic chemistry. umich.edu Reduction of the pyrimidine ring, particularly at the C5-C6 double bond, can be achieved using various reducing agents. Dihydropyrimidine dehydrogenases, for instance, catalyze the reduction of uracil (B121893) and thymine (B56734) in biological systems. umich.edu While specific reduction pathways for this compound are not extensively detailed, analogous reactions suggest that the C5-C6 bond would be the primary site of reduction.

Oxidation of pyrimidines can lead to the formation of various products, including barbituric acid derivatives in some bacteria. umich.edu However, the stability of the aromatic pyrimidine ring, coupled with the phenyl and trifluoromethyl substituents, suggests that oxidation would require potent oxidizing agents. Specific oxidation pathways for this particular compound are not well-documented in the scientific literature.

Tautomerism and its Influence on Reactivity (e.g., Keto-Enol Forms of Pyrimidin-2-ols)

A crucial aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and the keto form, 4-Phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one. mdpi.commasterorganicchemistry.com This phenomenon is common to 2-hydroxypyrimidines and related heterocyclic systems. researchgate.netnih.gov

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. mdpi.comresearchgate.net While the keto form often predominates in solution, the presence of the enol tautomer is critical as it is the reactive species in transformations involving the hydroxyl group, such as etherification and halogenation. libretexts.orgnih.gov The different reactivity of each tautomer is a key principle in understanding the derivatization strategies for this compound. mdpi.com For instance, O-alkylation occurs on the enol tautomer, whereas N-alkylation occurs on the keto tautomer.

| Tautomeric Form | Structure Name | Key Reactive Site | Typical Reactions |

|---|---|---|---|

| Enol Form | This compound | Hydroxyl (-OH) group | Etherification, Esterification, Halogenation |

| Keto Form | 4-Phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one | Ring Nitrogen (N-H) | N-Alkylation |

Transformations Involving the Hydroxyl Group

The 2-hydroxyl group is the primary center of reactivity for the derivatization of this compound. Its conversion to other functional groups activates the C-2 position and allows for the synthesis of a wide array of derivatives.

Etherification and Esterification

Etherification, or O-alkylation, of this compound is a key strategy for creating new analogues. nih.govresearchgate.net Direct alkylation of the pyrimidin-2-ol can lead to a mixture of O-alkylated and N-alkylated products due to the keto-enol tautomerism. nih.gov However, reaction conditions can be optimized to favor the formation of the 2-alkoxy (ether) derivative. researchgate.net This typically involves the use of a suitable base to deprotonate the hydroxyl group of the enol tautomer, followed by reaction with an alkylating agent. A variety of 2-pyrimidinyl ethers have been synthesized using this approach, some of which have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net

Esterification is another possible transformation of the hydroxyl group, though it is less commonly reported for this specific substrate compared to etherification. This would involve reacting the pyrimidinol with an acylating agent, such as an acid chloride or anhydride, to form the corresponding ester.

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Aryl-6-(trifluoromethyl)pyrimidin-2-ol | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | 2-Alkoxy-4-aryl-6-(trifluoromethyl)pyrimidine (Ether) | nih.gov, researchgate.net, researchgate.net |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-ones | 4-(Iodomethyl)pyrimidines, Base (e.g., Cs₂CO₃) | O-alkylated pyrimidines (Ether) | nih.gov, researchgate.net |

Halogenation and Related Functionalizations

The conversion of the 2-hydroxyl group into a halogen, typically chlorine, is one of the most important derivatization strategies. This transformation activates the C-2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. The most common reagent used for this purpose is phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group with a chlorine atom to yield 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine. orgsyn.orgresearchgate.net

The resulting 2-chloropyrimidine (B141910) is a highly versatile intermediate. sigmaaldrich.com The chlorine atom serves as an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols. nih.gov This two-step sequence (hydroxylation to halogenation, followed by nucleophilic substitution) is a powerful method for introducing diverse functionalities at the C-2 position of the pyrimidine ring, a strategy widely used in medicinal chemistry to synthesize libraries of compounds for biological screening. nih.govresearchgate.net

| Reaction | Typical Reagent | Product | Significance |

|---|---|---|---|

| Halogenation (Chlorination) | Phosphorus oxychloride (POCl₃) | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | Activates the C-2 position for SNAr reactions. orgsyn.org, researchgate.net |

| Nucleophilic Substitution of 2-Chloro derivative | Amines (R-NH₂), Alcohols (R-OH), etc. | 2-Amino-pyrimidines, 2-Alkoxy-pyrimidines, etc. | Allows for the introduction of diverse functional groups. nih.gov, nih.gov, researchgate.net |

Reactions at the Phenyl Moiety

Direct modification of the phenyl ring after the construction of the pyrimidine core represents an efficient route to analogues. One of the most powerful methods for achieving regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org In the context of this compound, the nitrogen atoms of the pyrimidine ring could potentially serve as a DMG, directing lithiation to the ortho-position of the phenyl ring. harvard.eduresearchgate.net This would generate a lithiated intermediate that can be trapped with various electrophiles to install a wide range of substituents with high regioselectivity. Common strong bases used for such transformations include alkyllithiums like n-butyllithium or sterically hindered lithium amides. uwindsor.ca

However, a survey of existing literature indicates that the synthesis of derivatives functionalized on the phenyl ring predominantly relies on a building-block approach. arabjchem.orgresearchgate.net This involves the initial synthesis of a substituted benzaldehyde (B42025) or acetophenone, which is then used to construct the pyrimidine ring. This common alternative strategy bypasses the potential challenges of performing reactions on the already-assembled, complex heterocyclic system.

Conventional electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring are expected to be challenging. The pyrimidinyl substituent, particularly when bearing a strong electron-withdrawing trifluoromethyl group, deactivates the phenyl ring towards electrophilic attack. This deactivation would necessitate harsh reaction conditions, which could lead to low yields and potential side reactions on the pyrimidine core. researchgate.net

Modification of the phenyl moiety has a profound impact on the electronic distribution and, consequently, the chemical reactivity of the entire molecule. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can modulate the properties of the pyrimidine core and the 2-ol group.

The electronic nature of the phenyl substituent directly influences the acidity of the pyrimidin-2-ol proton (and its tautomeric equilibrium with the pyrimidin-2(1H)-one form). An EWG, such as a nitro or sulfonyl group, on the phenyl ring would act in concert with the trifluoromethyl group to further decrease electron density on the pyrimidine ring. nih.gov This would stabilize the conjugate base, thereby increasing the acidity (lowering the pKa) of the N-H proton. libretexts.org Conversely, an EDG like a methoxy (B1213986) or methyl group would partially counteract the electron-withdrawing effect of the pyrimidine core, decreasing the acidity of the proton. arabjchem.org

This modulation of electronic properties also affects the susceptibility of the pyrimidine ring to nucleophilic attack. A more electron-deficient ring system, resulting from EWGs on the phenyl group, would be more readily attacked by nucleophiles. Research on related 4,6-di-(phenyl)pyrimidin-2-amines has demonstrated that the nature of the phenyl substituent directly correlates with biological activity; compounds with an electron-withdrawing nitro group showed enhanced anti-inflammatory activity, while those with electron-donating groups showed reduced activity. arabjchem.orgresearchgate.net This highlights how strategic functionalization of the phenyl ring can be used to tune the molecule's biological and chemical properties.

| Substituent on Phenyl Ring | Derivative Name Example | Electronic Effect | Predicted Impact on Pyrimidinol Acidity (pKa) | Predicted Impact on Pyrimidine Ring Electrophilicity |

|---|---|---|---|---|

| -H (Unsubstituted) | This compound | Neutral (Reference) | Reference | Reference |

| p-CH₃ | 4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-ol derivative | Electron-Donating (EDG) | Increase (Less Acidic) | Decrease |

| p-OCH₃ | 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine derivative | Strong Electron-Donating (EDG) | Increase (Less Acidic) | Decrease |

| p-Br | 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-ol derivative | Electron-Withdrawing (EWG) | Decrease (More Acidic) | Increase |

| p-SO₂CH₃ | 4-[4-(Methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl amine/ether | Strong Electron-Withdrawing (EWG) | Decrease (More Acidic) | Increase |

| p-NO₂ | 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine derivative | Strong Electron-Withdrawing (EWG) | Decrease (More Acidic) | Increase |

Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (-CF₃) group at the C6 position is arguably the most influential substituent on the pyrimidine ring, dictating the core electronic properties and chemical reactivity of the entire molecule. mdpi.com It is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its effect primarily through a strong negative inductive effect (-I). nih.gov

This potent electron withdrawal has several critical consequences:

Ring Deactivation/Activation : The -CF₃ group significantly lowers the electron density of the pyrimidine ring. This makes the ring highly deactivated towards electrophilic substitution but strongly activated for nucleophilic aromatic substitution (SNAr) reactions. nih.gov Positions on the ring that might otherwise be unreactive become susceptible to attack by nucleophiles.

Increased Acidity : The inductive pull of the -CF₃ group helps to stabilize the negative charge of the conjugate base formed upon deprotonation of the pyrimidinol. This results in a marked increase in the acidity (a lower pKa value) of the N-H proton in the pyrimidin-2-one tautomer compared to non-fluorinated analogues.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. The presence of the -CF₃ group often blocks sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life. mdpi.com

The cumulative effect of the -CF₃ group is the creation of a highly electron-poor, yet stable, heterocyclic core that is primed for specific types of chemical transformations, particularly those involving nucleophilic attack or reactions dependent on the acidity of the pyrimidinol proton.

| Property | Influence of the -CF₃ Group | Consequence |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (Inductive effect) | Decreases electron density of the pyrimidine ring. nih.gov |

| Reactivity towards Electrophiles | Strong deactivation | Makes electrophilic aromatic substitution on the pyrimidine ring very difficult. |

| Reactivity towards Nucleophiles | Strong activation | Facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov |

| Acidity | Increases acidity of the N-H proton | Lowers the pKa by stabilizing the conjugate base. |

| Lipophilicity | Increases lipophilicity | Enhances solubility in nonpolar environments and membrane permeability. mdpi.com |

| Metabolic Stability | Increases metabolic stability | Blocks oxidative metabolism at or near the C6 position. mdpi.com |

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for this compound are not extensively documented in the public literature, the mechanisms of its key transformations can be inferred from its structure and the behavior of related compounds. Key reactions include the tautomerism between the -ol and -one forms and the subsequent alkylation reactions.

The compound exists in a tautomeric equilibrium between the this compound and 4-phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one forms. The position of this equilibrium is crucial as it determines the nucleophilic site in subsequent reactions. Alkylation, a common derivatization, can theoretically occur at the exocyclic oxygen (O-alkylation) to form an ether or at the ring nitrogen (N-alkylation) to form an N-substituted pyrimidinone.

Studies on the chemoselective alkylation of related 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown a strong preference for O-alkylation. nih.gov The reaction, typically carried out in the presence of a base like K₂CO₃ or Cs₂CO₃, proceeds via the formation of an ambident nucleophile (an anion with charge density on both the oxygen and nitrogen). The observed selectivity for O-alkylation suggests that the reaction is likely kinetically controlled, with the oxygen atom being the more reactive nucleophilic site under these conditions. The hard-soft acid-base (HSAB) principle can be applied here; the harder oxygen atom preferentially attacks the hard electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

Mechanistic investigations in related pyrimidine systems often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states. bohrium.com Such studies could elucidate the energetic barriers for O- versus N-alkylation, providing a theoretical basis for the observed experimental outcomes. Factors such as the nature of the solvent, the counter-ion of the base, and the steric bulk of the alkylating agent are all expected to play a role in directing the reaction pathway. For instance, a proposed mechanism for the trifluoromethoxylation of pyrimidines involves a radical-based pathway followed by a migration, indicating that non-ionic mechanisms should also be considered for transformations of this scaffold. rsc.org

Theoretical and Computational Studies of 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol. jchemrev.comjchemrev.comnih.gov These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrimidine (B1678525) derivatives. jchemrev.comijcce.ac.ir Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. epstem.netaip.org

For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. epstem.net In this compound, the electron-withdrawing nature of the trifluoromethyl group and the aromatic phenyl ring would significantly influence the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: The values in this table are illustrative for a pyrimidine derivative and calculated using DFT at the B3LYP/6-31G(d,p) level of theory. Actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps. aip.org These maps illustrate the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. epstem.net

In this specific compound, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl group are expected to be electron-rich (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing trifluoromethyl group would likely be electron-deficient (blue).

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov Theoretical predictions can aid in the assignment of experimental spectra and provide confidence in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. jchemrev.comnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO→LUMO or other orbital transitions. scielo.org.za

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. scielo.org.za This allows for the assignment of specific vibrational modes to the observed IR bands, confirming the presence of functional groups.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and the assessment of their relative stabilities. nih.gov For a molecule with a rotatable phenyl group, MD simulations can reveal the preferred rotational orientations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. nih.gov

Prediction of Reactivity and Reaction Mechanisms

DFT calculations are also a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. bohrium.com By calculating global and local reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, one can identify the most reactive sites within the molecule. For instance, the Fukui function can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. This information is vital for designing synthetic pathways and understanding the chemical behavior of the compound.

Structure-Activity Relationship (SAR) Modeling for Chemical Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their chemical properties or biological activity. researchgate.netresearchgate.net For a class of compounds like pyrimidine derivatives, QSAR models can be developed to predict properties such as solubility, lipophilicity, or inhibitory activity against a specific biological target. nih.gov

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, hydrophobic). By building a mathematical model that relates these descriptors to an observed activity, it becomes possible to predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net This approach is instrumental in rational drug design, allowing for the prioritization of synthetic efforts towards molecules with the most promising predicted properties. malariaworld.org

Table 2: Key Molecular Descriptors Used in SAR/QSAR Studies

| Descriptor | Description | Relevance |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures hydrophobicity, which influences absorption and distribution. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects size and diffusion properties. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for molecular recognition and binding. |

Quantitative Structure-Activity Relationship (QSAR) for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at identifying correlations between the chemical structure of a compound and its activities. This is achieved by calculating a variety of numerical values, known as molecular descriptors, that characterize the molecule's physicochemical properties. For pyrimidine derivatives, these descriptors are calculated using quantum chemical methods and specialized software to build mathematical models that relate structure to a given endpoint. nih.govnih.gov

The process typically begins with the generation of a 3D model of the molecule, which is then geometrically optimized to find its lowest energy conformation using methods like the semi-empirical AM1 method or Density Functional Theory (DFT). nih.govmdpi.com From this optimized structure, a wide array of molecular descriptors can be calculated. These descriptors fall into several categories, including:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, total energy (E), and the dipole moment (µ). nih.gov

Electronic Descriptors: These relate to the charge distribution and reactivity, such as chemical hardness, softness, chemical potential, and polarizability. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule, including molecular weight, logP (lipophilicity), polar surface area (PSA), and ovality. nih.gov

Once calculated, these descriptors serve as the independent variables in statistical models to find a correlation with a specific activity. mdpi.com

Ligand-Target Interaction Modeling

Ligand-target interaction modeling, commonly known as molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. The primary goal is to determine the preferred binding orientation and conformation of the ligand, which is quantified by a scoring function that estimates the binding affinity.

The modeling process involves several key steps. First, high-quality 3D structures of both the ligand and the target protein are required. The ligand's structure is typically optimized to its lowest energy state. mdpi.com The target's active site, a pocket or groove on its surface, is then defined. Docking algorithms systematically sample a large number of possible orientations and conformations of the ligand within this active site.

The interactions between the ligand and the amino acid residues of the active site are then analyzed. These interactions are non-covalent and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group on the pyrimidinol) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the phenyl ring) and nonpolar residues of the protein.

Electrostatic Interactions: Involve attractions or repulsions between charged or polar groups.

Van der Waals Forces: Weak, short-range attractions between all atoms.

For instance, in modeling studies of similar heterocyclic compounds binding to protein active sites, specific interactions like hydrogen bond formation with residues such as Tyr114, Cys145, Val148, and Ser159 have been observed. nih.gov The analysis focuses purely on the type and geometry of these physical interactions without interpreting their biological consequences.

Tautomeric Equilibrium Analysis and Solvation Effects

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon, known as tautomerism, is particularly important for heterocyclic molecules like this compound. The "-ol" suffix in its name indicates the presence of a hydroxyl (-OH) group attached to the pyrimidine ring, characteristic of the enol tautomer. However, it can exist in equilibrium with its keto tautomer, where the proton has migrated from the oxygen to a ring nitrogen atom, resulting in a carbonyl (C=O) group.

The relative stability of these tautomers, and thus their population in equilibrium, is highly sensitive to the surrounding environment. orientjchem.org Computational chemistry, especially methods based on Density Functional Theory (DFT), is extensively used to study this equilibrium. researchgate.net By calculating the total electronic energy of each tautomer, their relative stability can be predicted.

Solvation effects play a critical role in tautomeric equilibrium. The stability of a tautomer can change dramatically when moving from the gas phase (an isolated molecule) to a solvent. orientjchem.orgresearchgate.net This is because the solvent can interact differently with each tautomer, especially if they have different polarities.

Computational models, such as the Polarisable Continuum Method (PCM), are used to simulate these solvation effects. orientjchem.org In the PCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the mutual electrostatic polarization between the solute (the tautomer) and the solvent is calculated.

Studies on similar heterocyclic compounds show that polar solvents tend to stabilize the more polar tautomer. orientjchem.org For instance, a tautomer with a larger dipole moment will be more stabilized by a polar solvent like water compared to a less polar solvent or the gas phase. This stabilization results in a shift in the tautomeric equilibrium. The calculated dipole moments and relative energies are key indicators of how the equilibrium will behave in different solvents. orientjchem.org

Table 2: Illustrative Example of Solvent Effects on Tautomer Properties

| Tautomeric Form | Property | Gas Phase | Water (PCM) |

|---|---|---|---|

| Enol Form | Relative Energy (kcal/mol) | 0.00 | 0.00 |

| Dipole Moment (Debye) | 3.5 | 5.2 | |

| Keto Form | Relative Energy (kcal/mol) | +1.5 | -0.8 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the typical trends observed when moving from a gas phase to a polar solvent.

Applications of 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol As a Research Tool and Building Block

Role in the Synthesis of Complex Heterocycles

There is currently no available scientific literature that documents the use of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol as a direct precursor or intermediate in the synthesis of more complex heterocyclic systems. Although pyrimidine (B1678525) scaffolds are fundamental building blocks in organic synthesis, the specific reactivity and synthetic utility of this particular substituted pyrimidin-2-ol have not been reported. The influence of the phenyl and trifluoromethyl groups on the reactivity of the pyrimidine core for further elaboration into fused or multi-ring systems has yet to be investigated and documented.

Utility in Functional Material Design

The potential of this compound in the design of functional materials remains theoretical, as no published research has explored its properties in this context.

Optoelectronic Materials and Fluorescent Probes

No studies have been found that investigate the photophysical properties of this compound. Consequently, its potential application as a component in optoelectronic materials or as a fluorescent probe is unknown. The absorption and emission characteristics, quantum yield, and other relevant photophysical parameters have not been reported.

Polymer Chemistry and Advanced Materials

Similarly, the application of this compound in polymer chemistry has not been described in the literature. There are no reports of its incorporation as a monomer or an additive in the development of polymers or other advanced materials.

Applications in Catalysis and Ligand Design for Metal Complexes

The potential of this compound to act as a ligand for metal complexes in catalytic applications is another area lacking research. The nitrogen atoms of the pyrimidine ring and the hydroxyl group could theoretically serve as coordination sites for metal ions. However, no studies have been published on the synthesis, characterization, or catalytic activity of metal complexes involving this specific compound as a ligand.

Development of Chemical Biology Probes

In the field of chemical biology, small molecules are often developed as probes to study biological processes. Despite the prevalence of pyrimidine derivatives in drug discovery and chemical biology, there is no evidence in the scientific literature of this compound being utilized or developed as a chemical biology probe. Its potential interactions with biological targets and its utility in cellular or biochemical assays have not been explored in any published research, excluding any reference to clinical human trials.

Analytical Method Development for Research Studies of 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol and for its separation from reaction intermediates, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like pyrimidine (B1678525) derivatives. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18 or C8) with a polar mobile phase. The presence of the phenyl and pyrimidinol rings provides chromophores that allow for strong ultraviolet (UV) absorption, making a UV detector the ideal choice for this compound. Method development would focus on optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization may be necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in the target molecule. nih.gov A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of impurities. nih.gov

The following table summarizes hypothetical starting conditions for the chromatographic analysis of this compound, based on methods developed for structurally related pyrimidine and pyridine (B92270) derivatives. nih.gov

Table 1: Illustrative Chromatographic Conditions

| Parameter | HPLC Method | GC Method (with derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Detection Wavelength | ~250-280 nm | Scan range m/z 50-500 |

| Injection Volume | 10 µL | 1 µL (split mode) |

| Oven Temperature | Isothermal or Gradient (e.g., 50-300 °C) | N/A |

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward, rapid, and cost-effective method for determining the concentration of this compound in solution. The technique relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. researchgate.netijpsjournal.com

The development of a quantitative UV-Vis method involves several key steps:

Solvent Selection: A suitable solvent must be chosen that dissolves the compound and is transparent in the UV region where the compound absorbs. Common choices include methanol, ethanol, or acetonitrile. researchgate.netnih.gov

Determination of Maximum Wavelength (λmax): A solution of the compound is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The conjugated system of the phenyl and pyrimidine rings is expected to result in a distinct λmax. For reference, pyridine exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com The λmax for pyrimidine derivatives is often observed in the 270-280 nm range. nih.gov

Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this plot, indicated by the coefficient of correlation (r²), confirms the method's adherence to the Beer-Lambert law within the tested concentration range. ijpsjournal.comnih.gov

The following table outlines the validation parameters for a hypothetical UV-Vis spectrophotometric method for this compound, based on established guidelines and data from similar compounds. ijpsjournal.comnih.gov

Table 2: Typical UV-Vis Method Validation Parameters

| Parameter | Specification | Example Value |

|---|---|---|

| Wavelength (λmax) | Wavelength of maximum absorbance | 275 nm |

| Linearity Range | Concentration range where absorbance is proportional to concentration | 5-25 µg/mL |

| Correlation Coefficient (r²) | Measure of linearity | > 0.998 |

| Accuracy (% Recovery) | Closeness of measured value to true value | 98.0% - 102.0% |

| Precision (% RSD) | Degree of scatter between a series of measurements | < 2.0% |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | ~0.5 µg/mL |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified | ~1.5 µg/mL |

Electrochemical Methods for Redox Behavior

Electrochemical methods are employed to investigate the redox properties of this compound. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic characteristics of the pyrimidine ring, making the study of its oxidation and reduction behavior particularly relevant. An oxidation or reduction process is often involved in the reactions of trifluoromethyl-containing compounds. researchgate.netsciengine.com

Techniques such as cyclic voltammetry (CV) can be used to determine the redox potentials of the compound. In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured and plotted against the applied potential, providing a voltammogram that reveals information about the oxidation and reduction potentials.

These experimental studies can be complemented by quantum-chemical methods, which are used to predict redox potentials, ionization potentials, and electron affinities. researchgate.netsciengine.com Such computational studies provide valuable physical and chemical data that can help interpret experimental observations and understand the mechanistic pathways of reactions involving the compound. researchgate.net The redox potentials are crucial for understanding the compound's stability, reactivity, and potential involvement in single-electron transfer (SET) processes. sciengine.com

Table 3: Information Obtainable from Electrochemical Analysis

| Parameter | Technique/Method | Significance |

|---|---|---|

| Oxidation Potential (Epa) | Cyclic Voltammetry (CV) | Potential at which the compound is oxidized. |

| Reduction Potential (Epc) | Cyclic Voltammetry (CV) | Potential at which the compound is reduced. |

| Formal Potential (E°') | Cyclic Voltammetry (CV) | Thermodynamic measure of the tendency for a reduction to occur. |

| Electron Affinities | Quantum-Chemical Calculations | Energy released when an electron is added to a neutral molecule. sciengine.com |

| Ionization Potentials | Quantum-Chemical Calculations | Energy required to remove an electron from a neutral molecule. sciengine.com |

Future Directions and Emerging Research Avenues for 4 Phenyl 6 Trifluoromethyl Pyrimidin 2 Ol

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol and its analogs is geared towards efficiency and environmental responsibility. While traditional methods for creating trifluoromethyl-substituted pyrimidines exist, emerging research is likely to focus on greener and more atom-economical approaches. nih.gov This includes the exploration of one-pot synthesis protocols that minimize waste and purification steps. researchgate.net Researchers are also investigating the use of novel catalysts to improve reaction yields and reduce energy consumption. A significant area of development is the direct C-H trifluoromethylation, which could offer a more direct and efficient route to these compounds. acs.org The development of synthetic routes using less hazardous reagents and solvents will also be a key focus, aligning with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| One-Pot Reactions | Reduced waste, fewer purification steps, time and cost savings | Sequential reactions combining cyclization and functionalization. |

| Novel Catalysis | Higher yields, lower energy consumption, improved selectivity | Exploring earth-abundant metal catalysts and organocatalysts. |

| C-H Trifluoromethylation | Direct and efficient installation of the CF3 group | Development of new trifluoromethylating agents and catalytic systems. |

| Green Chemistry | Reduced environmental impact, safer processes | Use of benign solvents, renewable starting materials, and energy-efficient reaction conditions. |

Exploration of Unconventional Reactivity and Transformations

Beyond established synthetic routes, future research will likely delve into the unconventional reactivity of this compound. The interplay between the electron-withdrawing trifluoromethyl group and the electron-rich pyrimidine (B1678525) ring presents opportunities for novel chemical transformations. Investigations into the reactivity of the pyrimidine core could lead to new methods for functionalization, allowing for the introduction of diverse substituents. researchgate.net The phenyl group also offers a site for further modification, enabling the synthesis of a wide array of derivatives. Understanding the tautomeric equilibrium between the -ol and -one forms of the pyrimidine ring is crucial for predicting and controlling its reactivity in various chemical environments.

Advanced Computational Modeling and Machine Learning Applications in Design

The integration of computational tools is set to revolutionize the design and discovery of new pyrimidine derivatives. researchgate.net Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of this compound and its analogs, providing insights into their reactivity and potential applications. jchemrev.com Machine learning algorithms, trained on existing datasets of pyrimidine compounds, can be used to predict the properties and activities of novel, unsynthesized molecules. researchgate.netresearchgate.net This data-driven approach can accelerate the discovery of compounds with desired characteristics, reducing the need for extensive trial-and-error experimentation. mdpi.com These computational methods will be instrumental in designing next-generation materials and molecules with tailored functionalities. nih.gov

Expanding Applications in Interdisciplinary Fields (e.g., Supramolecular Chemistry, Nanoscience)

The unique structural characteristics of this compound make it a promising candidate for applications in diverse scientific fields. In supramolecular chemistry, the hydrogen bonding capabilities of the pyrimidin-2-ol moiety can be exploited to construct complex, self-assembling architectures. tue.nl The aromatic phenyl group can participate in π-stacking interactions, further contributing to the stability of these supramolecular structures. In the realm of nanoscience, fluorinated pyrimidines are being explored for the development of novel nanoscale materials. nih.gov The trifluoromethyl group can impart unique properties, such as hydrophobicity and thermal stability, which are advantageous for the design of functional surfaces and nanomaterials.

Q & A

Q. What are the common synthetic routes for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol, and how do reaction conditions impact product purity?

The synthesis typically involves cyclocondensation or substitution reactions. For example:

- Route 1 : Reacting a substituted pyrimidine precursor (e.g., 6-(trifluoromethyl)pyrimidin-4-ol) with phenylating agents like phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis) .

- Route 2 : Halogenation of the pyrimidine ring followed by nucleophilic aromatic substitution with a phenyl group.

Q. Key factors :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Purification : Recrystallization or column chromatography is critical for removing unreacted trifluoromethyl precursors, which can lower purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 10–12 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirms hydroxyl position at C2 and phenyl at C4) .

- HRMS : Validates molecular weight (C₁₁H₈F₃N₂O, MW: 256.19 g/mol) .

Example Conflict Resolution :

If NMR suggests multiple tautomers (e.g., keto-enol forms), X-ray data can confirm the dominant tautomer .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during trifluoromethyl group introduction?

Trifluoromethylation often competes with hydrolysis or defluorination. Strategies include:

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Contradictions may arise from assay variability or impurities. Solutions:

- Reproducibility Checks : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based tests).

- HPLC Purity Analysis : Ensure >98% purity to exclude confounding effects from byproducts .

- SAR Studies : Systematically modify substituents (e.g., replacing phenyl with pyridyl) to isolate bioactive moieties .

Example : A derivative showed inconsistent antifungal activity. Purity analysis revealed residual Pd catalysts (from synthesis) suppressing activity; repurification restored efficacy .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in medicinal chemistry applications?

- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues in enzyme active sites .

- Steric Effects : The bulky CF₃ group may hinder binding in tight pockets but improves metabolic stability by blocking oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.